2,5-Dimethoxybenzene-1,3-diol

Vue d'ensemble

Description

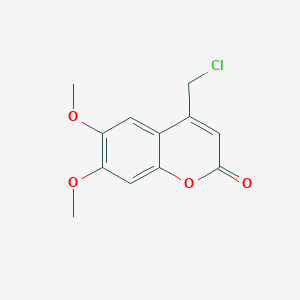

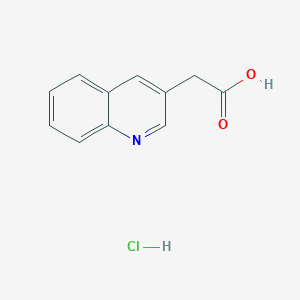

“2,5-Dimethoxybenzene-1,3-diol” is an organic compound in which two hydroxyl groups are substituted onto a benzene ring . The molecular formula is C8H10O2 and the molecular weight is 138.1638 .

Molecular Structure Analysis

The molecular structure of “2,5-Dimethoxybenzene-1,3-diol” consists of a benzene ring with two methoxy groups (−OCH3) and one hydroxyl group (−OH) attached . The exact 3D structure may require computational chemistry methods for accurate determination .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethoxybenzene-1,3-diol” are not fully detailed in the searched resources. The molecular weight is 138.1638 .Applications De Recherche Scientifique

1. Redox Shuttle Additive in Lithium-Ion Batteries

2,5-Dimethoxybenzene-1,3-diol derivatives have been researched as redox shuttle additives for overcharge protection in lithium-ion batteries. Such derivatives, including 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), enhance the practical use in lithium-ion batteries due to their solubility in carbonate-based electrolytes and contribute to the electrochemical stability of the batteries. Studies have investigated their structure and stability, highlighting the importance of the conformations of alkoxy bonds in dictating the stability of a redox shuttle (Zhang et al., 2010).

2. Electrosynthesis and Characterization

1,3-Dimethoxybenzene, a close derivative, has been synthesized electrochemically from its monomer in acetonitrile solutions. This process results in a polymer with retained methoxy groups, which has been characterized using spectroscopic methods. The electrical conductivity and structural properties of such synthesized polymers have significant implications in various fields of material science (Martínez et al., 1998).

3. Spectroelectrochemical Studies

The redox chemistry of 2,5-di-tert-butyl-1,4-dimethoxybenzene, another derivative, has been investigated through spectroelectrochemical methods. This research is crucial for understanding the stability of these molecules and their applications in overcharge and overdischarge protection in lithium-ion batteries (Moshurchak et al., 2005).

4. Molecular Structure Analysis

The molecular structure and conformational properties of 1,3-dimethoxybenzene have been studied using gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the geometric parameters and stability of various conformers, which are crucial for the application in materials and chemical synthesis (Dorofeeva et al., 2010).

5. Antioxidant Activities of Phenol Derivatives

Studies have also focused on synthesizing phenol derivatives from dimethoxyphenyl compounds and investigating their antioxidant activities. This research is significant for pharmaceutical and biochemical applications, where such derivatives exhibit potential as inhibitors for various enzymes (Artunç et al., 2020).

6. Fluorescence and Waveguide Properties

2,5-Dimethoxybenzene-1,4-dicarboxaldehyde has been identified as an efficient emitter for organic crystals, demonstrating high fluorescence and waveguide properties. This research is pivotal in the development of optoelectronic materials and devices (Hayashi et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethoxybenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMRYJZWLGXFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400285 | |

| Record name | 2,5-dimethoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxybenzene-1,3-diol | |

CAS RN |

20032-42-2 | |

| Record name | 2,5-dimethoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)